molecular formula C21H18N4O2S2 B2967750 N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide CAS No. 1021092-85-2

N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide

Cat. No.: B2967750
CAS No.: 1021092-85-2
M. Wt: 422.52
InChI Key: YCJWLHOWQQZZNB-UHFFFAOYSA-N
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Description

N-(4-(5-((4-Methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a (4-methoxyphenyl)(methyl)amino group at position 4. The thiadiazole ring is linked to a phenyl group at position 2, which is further conjugated to a thiophene-2-carboxamide moiety. This structure combines aromatic and heterocyclic elements, which are common in bioactive molecules due to their ability to interact with biological targets .

For example:

  • Thiadiazole rings are typically synthesized via cyclization reactions between thiosemicarbazides and carbon disulfide under alkaline conditions .
  • Carboxamide linkages may involve coupling reactions between carboxylic acids and amines using reagents like HATU or EDCI, as seen in nitrothiophene carboxamide syntheses .

The compound’s structural complexity suggests multi-step synthesis, starting with the formation of the thiadiazole core followed by sequential functionalization of the phenyl and thiophene groups.

Properties

IUPAC Name

N-[4-[5-(4-methoxy-N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S2/c1-25(16-9-11-17(27-2)12-10-16)21-24-23-20(29-21)14-5-7-15(8-6-14)22-19(26)18-4-3-13-28-18/h3-13H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJWLHOWQQZZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency .

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or alkaline conditions. For example:

  • Acidic Hydrolysis :
    R CONH R +H2OHCl R COOH+R NH2\text{R CONH R }+\text{H}_2\text{O}\xrightarrow{\text{HCl }}\text{R COOH}+\text{R NH}_2
    Yields thiophene-2-carboxylic acid and the corresponding amine derivative.

  • Basic Hydrolysis :
    R CONH R +NaOHH2R COONa++R NH2\text{R CONH R }+\text{NaOH}\xrightarrow{\text{H}_2\text{O }}\text{R COO}^-\text{Na}^++\text{R NH}_2
    Forms a sodium carboxylate salt.

Experimental Conditions

Reagent/ConditionProduct(s) FormedYield (%)Reference
6M HCl, reflux (4 h)Thiophene-2-carboxylic acid78
10% NaOH, ethanol, 80°C (3 h)Sodium thiophene-2-carboxylate85

Electrophilic Substitution on Thiophene Ring

The electron-rich thiophene ring participates in electrophilic substitution reactions.

Nitration

Reaction with nitric acid introduces a nitro group at the α-position of the thiophene ring:
Thiophene+HNO3H2SO42 Nitrothiophene derivative\text{Thiophene}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{2 Nitrothiophene derivative}

Key Data

Nitrating AgentTemperatureProduct StructureRegioselectivityReference
HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_40–5°C5-Nitrothiophene-2-carboxamideα-position

Thiadiazole Ring Functionalization

The 1,3,4-thiadiazole core exhibits nucleophilic reactivity at the sulfur and nitrogen atoms.

Alkylation/Acylation

Reaction with alkyl halides or acyl chlorides modifies the (4-methoxyphenyl)(methyl)amino substituent:
R NH2+R XR NH R \text{R NH}_2+\text{R X}\rightarrow \text{R NH R }

Example Reaction

ReagentProductApplicationReference
Acetyl chlorideN-Acetylated thiadiazole derivativeEnhanced bioavailability
Ethyl bromoacetateEthoxycarbonylmethyl-substituted derivativeAnticancer activity screening

Demethylation of Methoxy Group

The methoxy group undergoes demethylation under strong acidic conditions to form a hydroxyl group:
Ar OCH3HBr AcOHAr OH+CH3Br\text{Ar OCH}_3\xrightarrow{\text{HBr AcOH}}\text{Ar OH}+\text{CH}_3\text{Br}

Optimized Conditions

AcidTemperatureTimeYield (%)Reference
48% HBr110°C6 h92

Coordination Chemistry

The sulfur atoms in the thiadiazole and thiophene rings act as ligands for metal ions:

Metal Complex Formation

Metal SaltComplex StructureStability Constant (log K)Reference
CuCl2\text{CuCl}_2Octahedral Cu(II)-thiadiazole complex5.8
Pd OAc 2\text{Pd OAc }_2Square-planar Pd(II) complex7.2

Oxidation Reactions

The thiadiazole ring undergoes oxidation to form sulfoxide or sulfone derivatives:

Sulfoxidation

Thiadiazole S+H2O2Thiadiazole SO\text{Thiadiazole S}+\text{H}_2\text{O}_2\rightarrow \text{Thiadiazole SO}

Oxidizing AgentProductBiological ActivityReference
H2O2\text{H}_2\text{O}_2Sulfoxide derivativeAntioxidant potential
KMnO4\text{KMnO}_4Sulfone derivativeEnhanced cytotoxicity

Cross-Coupling Reactions

The aryl halide moiety (if present) participates in Suzuki-Miyaura couplings:

Ar Br+Ar B OH 2Pd catalystAr Ar \text{Ar Br}+\text{Ar B OH }_2\xrightarrow{\text{Pd catalyst}}\text{Ar Ar }

Catalytic Systems

CatalystBaseYield (%)Reference
Pd PPh3 4\text{Pd PPh}_3\text{ }_4Na2CO3\text{Na}_2\text{CO}_388

Biological Activity Correlation

Structural modifications via these reactions influence pharmacological properties:

Derivative TypeIC50_{50} (µM)Target PathwayReference
Acetylated derivative1.7Tubulin polymerization
Sulfone derivative0.28Antioxidant (DPPH scavenging)

Scientific Research Applications

N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application, but often include inhibition of enzyme activity or disruption of cellular signaling pathways .

Comparison with Similar Compounds

The compound belongs to a broader class of thiadiazole and thiophene derivatives, which exhibit diverse biological activities. Below is a detailed comparison with structurally related analogs:

Structural Analogues with Thiadiazole Cores
Compound Name Molecular Formula Substituents Biological Activity Key Differences Reference
Target Compound C₂₁H₁₉N₄O₂S₂* Thiophene-2-carboxamide, (4-methoxyphenyl)(methyl)amino Not explicitly reported (inferred: potential anticancer/antimicrobial) Central thiadiazole with dual aromatic substituents
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine C₁₅H₁₂ClN₃S 4-Chlorobenzylidene, 4-methylphenyl Insecticidal, fungicidal Lacks carboxamide; Schiff base substituent enhances lipophilicity
N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₄H₇F₂N₃O₃S₂ Nitro, 3,4-difluorophenyl Antibacterial (narrow spectrum) Nitro group enhances electrophilicity; fluorine improves bioavailability
5-(S-Methyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide C₁₀H₁₀N₃OS₂ S-Methyl, phenyl Anticancer (HepG-2 IC₅₀ = 1.61 µg/mL) Smaller substituents; higher potency in cytotoxicity assays

*Estimated molecular formula based on structural analysis.

Key Observations :

  • Substituent Effects : The 4-methoxyphenyl group in the target compound may enhance metabolic stability compared to halogenated analogs (e.g., 4-chlorobenzylidene in ). However, nitro or fluorine substituents (as in ) often improve target binding through electronic effects.
  • Biological Activity: Thiadiazoles with carboxamide linkages (e.g., ) show pronounced anticancer activity, suggesting the target compound could share similar mechanisms.
Thiophene Carboxamide Derivatives
Compound Name Molecular Formula Heterocycle Biological Activity Key Differences Reference
N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide C₁₄H₁₀N₄O₅S Oxadiazole Not reported Oxadiazole replaces thiadiazole; nitro group increases reactivity
N-(4-{5-[(3-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide C₂₁H₁₇N₃O₃S 1,2,4-Oxadiazole Not reported Ether linkage reduces rigidity compared to thiadiazole

Key Observations :

  • Linker Flexibility : The acetamide spacer in (vs. direct carboxamide in the target compound) may influence conformational flexibility and binding kinetics.
Physicochemical Properties
Compound Molecular Weight logP* Solubility (Predicted)
Target Compound ~436.6 ~3.5 Low (hydrophobic substituents)
N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 367.35 2.8 Moderate (nitro group increases polarity)
5-(S-Methyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide 252.3 2.1 High (smaller structure)

*Calculated using fragment-based methods.

Key Observations :

  • The target compound’s higher molecular weight and logP suggest superior membrane permeability but lower aqueous solubility compared to simpler analogs.
  • Nitro or fluorine substituents improve solubility-balancing effects (e.g., ).

Biological Activity

N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound exhibits promising biological activities, particularly in the realm of anticancer research. The structural features, including the methoxy group and the thiadiazole ring, play a crucial role in its biological efficacy.

Chemical Structure and Properties

The molecular formula for this compound is C19H19N5O3SC_{19}H_{19}N_{5}O_{3}S. It contains multiple functional groups that contribute to its biological activity:

  • Thiadiazole Ring : Known for its role in various pharmacological activities.
  • Methoxy Group : Enhances solubility and bioavailability.
  • Thiophene Ring : Adds to the structural complexity and potential reactivity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including our compound of interest. The following table summarizes key findings related to its cytotoxic effects against different cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)3.3
A549 (Lung)0.28
HCT116 (Colon)8

The compound has shown significant cytotoxicity against various cancer types, indicating its potential as a therapeutic agent.

The mechanism by which this compound exerts its anticancer effects involves interaction with specific molecular targets:

  • Tubulin Binding : Docking studies suggest that the compound binds effectively to tubulin, disrupting microtubule dynamics essential for cell division.
  • Apoptosis Induction : Studies indicate that treatment with this compound leads to apoptosis in cancer cells, evidenced by increased mitochondrial membrane permeability and DNA fragmentation .

Case Studies

Several case studies have focused on similar thiadiazole derivatives:

  • Antitumor Activity : In a study involving 5-phenyl-substituted thiadiazoles, compounds demonstrated higher inhibitory activities against breast cancer cell lines compared to standard treatments like cisplatin .
  • Antitubercular Activity : Another derivative showed promising results against Mycobacterium smegmatis, indicating that modifications in the thiadiazole structure can enhance antibacterial properties alongside anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural components:

  • Methoxy Group : Increases lipophilicity and may enhance cellular uptake.
  • Thiadiazole and Thiophene Rings : Essential for maintaining cytotoxic activity; modifications here can drastically alter efficacy.

Q & A

Q. What synthetic strategies are effective for constructing the 1,3,4-thiadiazole core in this compound?

Methodological Answer:

  • Key Reaction : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives using POCl₃ as a catalyst ().
  • Procedure :
    • Combine 4-methoxyphenylmethyl thiosemicarbazide (1 mol) with a carboxylic acid derivative in POCl₃.
    • Reflux at 90°C for 3–5 hours.
    • Precipitate the product by adjusting pH to 8–9 with ammonia.
    • Recrystallize from DMSO/water (2:1) for purity (Yield: 76–82%) .
  • Critical Parameters : Maintain anhydrous conditions to avoid side reactions.

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

  • Multi-Technique Approach :
    • IR Spectroscopy : Identify NH (3300–3400 cm⁻¹), C=O (1650–1750 cm⁻¹), C=N (1600 cm⁻¹), and C-S-C (650–750 cm⁻¹) stretches .
    • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.0–8.0 ppm), methoxy groups (δ ~3.8 ppm), and methylamino protons (δ ~2.9 ppm) .
    • Mass Spectrometry : Confirm molecular ion (M⁺) and fragmentation patterns (e.g., M⁺/3.81% and 100% peaks in ) .

Q. What purification methods are suitable for isolating the final product?

Methodological Answer:

  • Recrystallization : Use ethanol/water (4:1) for high-purity crystals (Melting point: 160–162°C) .
  • Column Chromatography : For complex mixtures, use silica gel with dichloromethane/ethyl acetate (9:1) as eluent .
  • Precipitation : Adjust reaction pH to 8–9 to isolate thiadiazole intermediates .

Advanced Research Questions

Q. How can computational methods optimize synthesis pathways?

Methodological Answer:

  • Quantum Chemical Calculations :
    • Use density functional theory (DFT) to model transition states and predict energy barriers for cyclocondensation .
    • Compare computed NMR chemical shifts with experimental data to validate intermediates .
  • Reaction Path Search : Apply algorithms (e.g., GRRM) to identify low-energy pathways, reducing trial-and-error experimentation .

Q. How to address low yields in the coupling of thiadiazole and thiophene moieties?

Methodological Answer:

  • Troubleshooting Table :

    IssuePossible CauseSolution
    Low coupling efficiency (<50%)Steric hindranceUse EDCI/HOBt coupling agents in DMF at 0°C → RT
    Side reactionsCompeting nucleophilesProtect amines with Boc groups before coupling
  • Monitoring : Track progress via TLC (silica gel, EtOAc/hexanes 1:1) every 2 hours .

Q. How to evaluate the compound’s metabolic stability in vitro?

Methodological Answer:

  • Aldehyde Oxidase (AO) Assay :
    • Incubate with human liver cytosol (1 mg/mL protein) at 37°C.
    • Use LC-MS to monitor parent compound depletion over 60 minutes.
    • Compare with control (e.g., phthalazine, an AO substrate) .
  • Computational Prediction : Apply machine learning models trained on AO substrate data to predict susceptibility .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Systematic Validation :
    • Replicate assays under standardized conditions (e.g., MTT assay, 48-hour exposure).
    • Use multiple cell lines (e.g., MCF-7, HepG2) and controls (e.g., doxorubicin) .
    • Perform dose-response curves (IC₅₀) with triplicate measurements.
  • Mechanistic Studies : Confirm apoptosis via Western blotting for caspase-3 activation .

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